molecular formula C6H5ClN2O2 B1582605 2-Chloro-3-methyl-5-nitropyridine CAS No. 22280-56-4

2-Chloro-3-methyl-5-nitropyridine

Cat. No.: B1582605
CAS No.: 22280-56-4
M. Wt: 172.57 g/mol
InChI Key: OSIOIGXJUZTWRI-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-5-nitropyridine is an organic compound with the molecular formula C6H5ClN2O2 and a molecular weight of 172.57 g/mol. It is a derivative of pyridine, featuring a chlorine atom at the 2-position, a methyl group at the 3-position, and a nitro group at the 5-position. This compound is known for its utility in various chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-3-methyl-5-nitropyridine can be synthesized through several methods, including nitration and chlorination reactions. One common approach involves the nitration of 2-chloro-3-methylpyridine using nitric acid and sulfuric acid under controlled conditions. The reaction typically requires cooling to maintain the stability of the compound and prevent over-nitration.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar nitration and chlorination techniques. The process involves the use of large reactors and precise temperature control to ensure the purity and yield of the final product. Continuous monitoring and quality control measures are implemented to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methyl-5-nitropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are used to reduce the nitro group to an amino group.

  • Substitution: Halogenation and nitration reactions are performed using reagents like chlorine (Cl2) and nitric acid (HNO3).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction of the nitro group results in the formation of 2-chloro-3-methyl-5-aminopyridine.

  • Substitution: Substitution reactions can introduce additional halogens or nitro groups, leading to various derivatives.

Scientific Research Applications

2-Chloro-3-methyl-5-nitropyridine is widely used in scientific research due to its versatile chemical properties. It serves as a building block in organic synthesis, a reagent in biochemical assays, and a precursor for pharmaceuticals and agrochemicals. Its applications span across chemistry, biology, medicine, and industry.

  • Chemistry: The compound is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

  • Biology: It is employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: this compound is utilized in the development of new drugs and therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2-Chloro-3-methyl-5-nitropyridine is similar to other halogenated nitropyridines, such as 2-chloro-5-nitropyridine and 2-chloro-4-nitropyridine. its unique combination of chlorine and methyl groups at specific positions on the pyridine ring distinguishes it from these compounds. The presence of the methyl group at the 3-position enhances its reactivity and stability, making it a valuable compound in various applications.

Comparison with Similar Compounds

  • 2-Chloro-5-nitropyridine

  • 2-Chloro-4-nitropyridine

  • 2-Bromo-5-nitropyridine

  • 2-Chloro-3-nitropyridine

Properties

IUPAC Name

2-chloro-3-methyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-4-2-5(9(10)11)3-8-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIOIGXJUZTWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176827
Record name 2-Chloro-3-methyl-5-nitropyridine
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Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22280-56-4
Record name 2-Chloro-3-methyl-5-nitropyridine
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Record name 2-Chloro-3-methyl-5-nitropyridine
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Record name 2-Chloro-3-methyl-5-nitropyridine
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Record name 2-chloro-3-methyl-5-nitropyridine
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Record name 2-CHLORO-3-METHYL-5-NITROPYRIDINE
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Synthesis routes and methods I

Procedure details

3-Methyl-5-nitropyridin-2-ol (134 g, 0.872 mol) (J. Org. Chem. 1949, 14, 328-332) was divided into 3 portions and placed in three 1-L round bottom flasks. POCl3 (200 mL) was added to each flask and the mixtures were heated to reflux for 2 h. The solutions were cooled and the excess POCl3 was removed in vacuo. The residues were poured into ice water (1 L) with stirring and the precipitates were collected by filtration and air dried for 20 min. The combined products were recrystallized from 10% ethyl acetate in hexanes (300 mL) and air dried to give 2-chloro-3-methyl-5-nitropyridine (139 g, 92% yield) as a white solid which was used in the next step without further purification: 1H NMR (300 MHz, CDCl3) δ 9.04 (d, J=2.5 Hz, 1H), 8.33 (d, J=2.2 Hz, 1H), 2.50 (s, 3H).
Quantity
134 g
Type
reactant
Reaction Step One
[Compound]
Name
three 1-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 350 ml three-necked round-bottomed flask equipped with a magnetic bar, a thermometer, a dropping funnel and a reflux condenser is charged with 3-methyl-5-nitro-pyridin-2-ol (23.1 g), and 1,2-dichloroethane (150 ml). Phosphorous oxide chloride (17 ml) is added dropwise. Into this mixture DMF (11.5 ml) is added dropwise at room temperature. The reaction mixture is heated at 70° C. under stirring for 0.5 hour. After cooling the mixture to ambient temperature, it is concentrated in vacuo at 50° C., to obtain a brown oily gum. Purification of this gum by flash chromatography over silica gel with hexane/ethyl acetate 7:3 (v:v) gives 23.34 g of the compound as a light yellow solid (MP: 40-42° C.).
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Phosphorous oxide chloride
Quantity
17 mL
Type
reactant
Reaction Step Two
Name
Quantity
11.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

POCl3 (410 ml) was added slowly, with stirring, to 3-methyl-5-nitropyridin-2-ol (75.0 g, 0.487 mol) [J. Org. Chem. 14, 328-32 (1949)] from Part H in a 4 neck, 3 L round bottom flask (temperature rose to 30° C.) and the reaction mixture was heated at 85° C. for 16 h. The solution was cooled and the excess POCl3 was removed in vacuo. The residue was poured onto wet ice (4 L beaker) with stirring and the precipitate were collected by filtration and air dried, followed by drying in the vacuum oven to give 2-chloro-3-methyl-5-nitropyridine (75.0 g, 89% yield) as an off-white solid which was used in the next step without further purification: 1H NMR (300 MHz, CDCl3) δ 9.04 (d, J=2.5 Hz, 1H), 8.33 (d, J=2.2 Hz, 1H), 2.50 (s, 3H).
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
410 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Chloro-3-methyl-5-nitropyridine in the synthesis of polyimides?

A1: this compound serves as a crucial starting material for synthesizing specific diamine monomers used in polyimide production [, ]. In the research, it reacts with bisphenol A to create 2,2’-bis [4-(5-amino-3-methyl-2-pyridoxy) phenyl] propane. This diamine monomer is then reacted with various aromatic dianhydride monomers to produce a series of polyimides.

Q2: How does the incorporation of a pyridine ring, derived from this compound, affect the properties of the resulting polyimides?

A2: The research demonstrates that incorporating a pyridine ring, originating from the this compound derivative, significantly influences the thermal and mechanical properties of the resulting polyimides []. The synthesized polyimide films exhibited good thermal stability, with glass transition temperatures (Tg) ranging from 236-300°C and high degradation temperatures. Additionally, they possessed desirable mechanical properties, including tensile strength ranging from 72-90MPa. This suggests that the presence of the pyridine ring contributes to the robust nature and high-temperature performance of these polymers.

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